molecular formula C8H18N2 B15373764 N-(tert-Butyl)pyrrolidin-3-amine

N-(tert-Butyl)pyrrolidin-3-amine

Cat. No.: B15373764
M. Wt: 142.24 g/mol
InChI Key: JCTWRKDNKHCDSI-UHFFFAOYSA-N
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Description

N-(tert-Butyl)pyrrolidin-3-amine is a pyrrolidine derivative featuring a tertiary butyl group attached to the amine at the 3-position of the pyrrolidine ring. This compound is frequently utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of antibiotics and receptor-targeted agents. The stereochemistry at the 3-position (commonly (S)-configuration) is critical for biological activity, as seen in analogs like (3S)-1-(3-chloro-2-piperazin-1-yl-6-quinolyl)pyrrolidin-3-amine, which exhibits antibiotic-enhancing properties against Klebsiella pneumoniae .

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

N-tert-butylpyrrolidin-3-amine

InChI

InChI=1S/C8H18N2/c1-8(2,3)10-7-4-5-9-6-7/h7,9-10H,4-6H2,1-3H3

InChI Key

JCTWRKDNKHCDSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1CCNC1

Origin of Product

United States

Biological Activity

N-(tert-Butyl)pyrrolidin-3-amine is a compound that has garnered attention in recent pharmacological studies due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various research studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with a tert-butyl group attached to the nitrogen atom. This structural feature contributes to its unique pharmacological properties, enhancing its lipophilicity and potentially influencing its interaction with biological targets.

1. Antimicrobial Activity

Recent studies have shown that pyrrolidine derivatives, including this compound, exhibit significant antimicrobial properties. For instance, a study highlighted the synthesis of various pyrrolidine derivatives that demonstrated effectiveness against resistant bacterial strains such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Activity Against
This compound31.25A. baumannii
Reference Antibiotic (Ampicillin)125A. baumannii

This table illustrates the comparative minimum inhibitory concentration (MIC) values, emphasizing the compound's superior activity against certain pathogens.

2. Anti-inflammatory Properties

This compound has also been evaluated for anti-inflammatory effects. In vitro assays demonstrated that derivatives of this compound could inhibit bovine serum albumin denaturation, indicating potential anti-inflammatory activity .

3. Neuropathic Pain Management

Studies investigating TRPV1 antagonism have revealed that compounds similar to this compound can effectively block capsaicin-induced pain responses in animal models. For example, certain derivatives showed promising antiallodynic effects in neuropathic pain models, suggesting their potential as analgesics .

Case Study 1: Antimicrobial Efficacy

In a comparative study of pyrrolidine derivatives, this compound was tested against multiple bacterial strains. The results indicated that it exhibited a fourfold increase in activity against A. baumannii compared to standard antibiotics like ampicillin .

Case Study 2: Anti-inflammatory Activity

Another investigation assessed the anti-inflammatory potential of various pyrrolidine derivatives, including this compound. The results showed significant inhibition of albumin denaturation at varying concentrations, suggesting its utility in treating inflammatory conditions .

The biological activities of this compound are believed to stem from its ability to interact with specific receptor sites and enzymes involved in inflammatory and pain pathways. Molecular docking studies indicate that the tert-butyl group enhances binding affinity to target proteins, which may explain the observed pharmacological effects .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

N-(tert-Butyl)pyrrolidin-3-amine belongs to a broader class of pyrrolidin-3-amine derivatives, which vary in substituents and appended functional groups. Key structural analogs include:

Compound Name Structural Features Key Differences from this compound
LY2389575 (mGlu receptor modulator) (3S)-1-(5-Bromopyrimidin-2-yl)-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine Bromopyrimidine and dichlorobenzyl substituents enhance receptor binding
Quinoxaline-pyrrolidin-3-amine derivatives Quinoxaline linked to pyrrolidine via C2; substituted phenyl groups at C3 Quinoxaline moiety confers antibacterial activity
(R)-6-(6-Methoxypyridin-3-yl)-N-(pyrrolidin-3-yl)-1,5-naphthyridin-4-amine Naphthyridine and methoxypyridyl groups Rigid naphthyridine core improves target engagement as kinase inhibitors
tert-Butyl N-[(3S)-1-(pyrimidin-2-yl)pyrrolidin-3-yl]carbamate Pyrimidine substituent at N1; tert-butyl carbamate protection Carbamate group is a synthetic precursor, removed during deprotection

Stereochemical Considerations : The (S)-configuration at C3 is prevalent in bioactive analogs (e.g., compound 13 in ), whereas (R)-configured derivatives () show distinct target selectivity.

Physicochemical Properties and Stability

  • Crystal Structure : Analogous tert-butyl carbamate derivatives (e.g., ) exhibit chair conformations in piperidine rings, with shortened N–C bonds (1.33–1.38 Å) due to conjugation with carbonyl groups .
  • Molecular Weight and Solubility :
    • This compound derivatives typically range from 243–483 g/mol ().
    • The tert-butyl group enhances lipophilicity (logP ~2.5–3.5), improving membrane permeability but reducing aqueous solubility .

Q & A

Q. What are the common synthetic routes for N-(tert-Butyl)pyrrolidin-3-amine, and what purification methods are recommended?

this compound is typically synthesized via reductive amination of pyrrolidin-3-one with tert-butylamine or nucleophilic substitution of tert-butyl halides with pyrrolidin-3-amine derivatives. Purification often involves column chromatography using silica gel and gradient elution with ethyl acetate/hexane mixtures. For intermediates, recrystallization or distillation may be employed to enhance purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, and DEPT-135) to confirm structural integrity and stereochemistry.
  • High-Performance Liquid Chromatography (HPLC) to assess purity (>95% is typical for research-grade material).
  • Mass Spectrometry (MS) for molecular weight verification. Example: ¹H NMR in DMSO-d₆ resolves tert-butyl protons as a singlet at δ 1.2–1.4 ppm, while pyrrolidine protons appear between δ 2.5–3.5 ppm .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in multi-step syntheses involving this compound?

  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilicity in substitution reactions.
  • Catalyst optimization : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos improve cross-coupling efficiency.
  • Temperature control : Lower temperatures (−78°C to 0°C) minimize side reactions during sensitive steps. Statistical methods like Design of Experiments (DoE) can systematically evaluate variables (e.g., equivalents of reagents, reaction time) .

Q. How to address discrepancies between computational predictions and experimental spectroscopic data for this compound derivatives?

  • Verify computational parameters : Ensure density functional theory (DFT) calculations use appropriate functionals (e.g., B3LYP) and basis sets (e.g., 6-311G**).
  • Account for solvent effects : Use implicit solvent models (e.g., PCM) or explicit solvent molecules in simulations.
  • Check tautomerism or conformational flexibility : Rotamers or protonation states may explain NMR signal splitting .

Q. What strategies are used to evaluate the biological activity of this compound derivatives?

  • Receptor binding assays : Radioligand displacement studies (e.g., for GPCR targets) quantify IC₅₀ values.
  • In vitro models : Assess cytotoxicity (MTT assay) and metabolic stability (microsomal incubation).
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., tert-butyl group) to correlate structure with potency .

Q. How to resolve contradictory data in SAR studies for pyrrolidin-3-amine derivatives?

  • Reproduce experiments : Validate results across multiple batches to rule out synthetic variability.
  • Stereochemical analysis : Use chiral HPLC or X-ray crystallography to confirm enantiopurity.
  • Advanced modeling : Molecular dynamics simulations can predict binding modes and explain outlier activities .

Q. What considerations guide the selection of protecting groups during the functionalization of this compound?

  • Acid-labile groups : tert-Butoxycarbonyl (Boc) is preferred for amine protection due to its stability under basic conditions and ease of removal with TFA.
  • Orthogonal protection : Use Fmoc or Alloc groups when sequential deprotection is required. Example: Boc-protected intermediates (e.g., tert-butyl carbamates) are stable during Suzuki-Miyaura couplings .

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